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Compound of Interest

Compound Name:
4-[(4-Bromobenzyl)oxy]-3-

ethoxybenzaldehyde

CAS No.: 443292-05-5

Cat. No.: B1269258

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde, a compound of interest in synthetic and medicinal chemistry. This

document details its chemical identity, physicochemical properties, a robust synthesis protocol,

and potential applications in drug discovery, grounded in established chemical principles and

analogous compound data.

Chemical Identity and Structure
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an aromatic aldehyde characterized by a

substituted benzyl ether linkage. The core structure consists of a benzaldehyde ring substituted

with an ethoxy group at the 3-position and a 4-bromobenzyloxy group at the 4-position.

Systematic IUPAC Name: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
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Chemical Structure:

Figure 1. Chemical structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Chemical Identifiers
Identifier Value Source

CAS Number 443292-05-5

Molecular Formula C₁₆H₁₅BrO₃

Molecular Weight 335.19 g/mol

Canonical SMILES
Brc1ccc(cc1)COc2c(cc(cc2)C=

O)OCC

InChI

1S/C16H15BrO3/c1-2-19-16-9-

13(10-18)5-8-15(16)20-11-12-

3-6-14(17)7-4-12/h3-

10H,2,11H2,1H3

InChIKey
USTZMMKVTMZRBK-

UHFFFAOYSA-N

MDL Number MFCD01590341

Physicochemical and Spectroscopic Properties
While experimental data for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is not

extensively published, its properties can be reliably inferred from its precursors and structurally

similar compounds.

Physicochemical Properties
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Property Predicted/Inferred Value Justification

Physical State Solid

The presence of two aromatic

rings and a molecular weight

of 335.19 g/mol suggest a

solid state at room

temperature, as is common for

similarly sized aromatic

compounds.

Melting Point > 79 °C

The precursor, 3-ethoxy-4-

hydroxybenzaldehyde, has a

melting point of 76-79 °C. The

addition of the bulky 4-

bromobenzyl group is

expected to increase the

melting point due to increased

molecular weight and

intermolecular interactions.

Boiling Point > 285 °C

3-ethoxy-4-

hydroxybenzaldehyde has a

boiling point of 285 °C. The

significant increase in

molecular weight will raise the

boiling point considerably.

Solubility

Soluble in common organic

solvents (e.g., DMSO, DMF,

CH₂Cl₂, Ethyl Acetate);

Insoluble in water.

The ether linkages and

aromatic rings confer

significant nonpolar character.

Spectroscopic Data (Predicted)
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Below are the expected spectral characteristics.

¹H NMR (400 MHz, CDCl₃):
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Aldehyde Proton (CHO): A singlet is expected around δ 9.8-9.9 ppm.

Aromatic Protons: A complex multiplet pattern is anticipated between δ 6.9 and 7.6 ppm.

The protons on the benzaldehyde ring will appear as an ABC system, while the protons on

the bromobenzyl ring will show an AA'BB' system.

Methylene Protons (OCH₂Ar): A singlet for the benzylic protons is expected around δ 5.1

ppm.

Ethoxy Protons (OCH₂CH₃): A quartet for the methylene protons should appear around δ

4.1 ppm, coupled to the methyl protons. A triplet for the methyl protons is expected around

δ 1.4 ppm.

¹³C NMR (100 MHz, CDCl₃):

Aldehyde Carbonyl (CHO): A signal is expected around δ 191 ppm.

Aromatic Carbons: Multiple signals are anticipated in the range of δ 110-160 ppm.

Methylene Carbon (OCH₂Ar): A signal for the benzylic carbon is expected around δ 70

ppm.

Ethoxy Carbons (OCH₂CH₃): The methylene carbon should appear around δ 64 ppm, and

the methyl carbon around δ 15 ppm.

Mass Spectrometry (ESI-MS):

The [M+H]⁺ ion would be expected at m/z 335.02 and 337.02, reflecting the isotopic

pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely employed method for synthesizing aryl benzyl ethers is the

Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by

nucleophilic substitution with a benzyl halide. A detailed protocol for the synthesis of 4-[(4-
Bromobenzyl)oxy]-3-ethoxybenzaldehyde is provided below.

Reaction Scheme
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Figure 2. Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Materials and Reagents
Reagent CAS Number

Molecular
Weight

Quantity Molar Equiv.

3-Ethoxy-4-

hydroxybenzalde

hyde

121-32-4 166.17 g/mol 1.66 g 1.0

4-Bromobenzyl

bromide
100-39-0 249.92 g/mol 2.50 g 1.0

Potassium

Carbonate

(K₂CO₃)

584-08-7 138.21 g/mol 2.07 g 1.5

N,N-

Dimethylformami

de (DMF)

68-12-2 73.09 g/mol 20 mL -

Step-by-Step Protocol
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.66 g, 10 mmol) and N,N-

dimethylformamide (20 mL).

Addition of Base: Stir the mixture until the starting material is fully dissolved. Add potassium

carbonate (2.07 g, 15 mmol).

Addition of Alkylating Agent: Add 4-bromobenzyl bromide (2.50 g, 10 mmol) to the reaction

mixture.

Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of

hexane and ethyl acetate as the mobile phase. The disappearance of the starting phenol is a

key indicator of reaction completion.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour

the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x

20 mL) to remove any remaining DMF and inorganic salts.

Purification: The crude product can be purified by recrystallization from ethanol or by column

chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Drying: Dry the purified product under vacuum to yield 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde as a solid.

Potential Applications in Drug Discovery
While there is no specific biological activity reported for 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde in the current literature, its structural motifs are present in a variety of

biologically active molecules. This suggests its potential as a scaffold or intermediate in the

synthesis of novel therapeutic agents.

Rationale for Potential Biological Activity
Benzaldehyde Moiety: Benzaldehydes are known to exhibit a wide range of biological

activities, including antimicrobial, antifungal, and anticancer properties. The aldehyde group

can participate in the formation of Schiff bases with biological amines, potentially leading to

targeted interactions.

Benzyl Ether Linkage: The benzyl ether group is a common feature in many drug molecules,

often serving as a stable linker or a pharmacophore itself. It can influence the lipophilicity

and metabolic stability of a compound.

Bromine Substitution: The presence of a bromine atom can enhance the binding affinity of a

molecule to its target protein through halogen bonding. It can also modulate the

pharmacokinetic properties of a drug candidate.

Ethoxy Group: The ethoxy group can improve the metabolic stability of the molecule and

fine-tune its solubility and lipophilicity.
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Potential Therapeutic Areas
Based on the activities of structurally related compounds, 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde could be explored as a precursor for the development of novel agents in

the following areas:

Oncology: Many benzaldehyde derivatives have been investigated for their cytotoxic effects

against various cancer cell lines.

Infectious Diseases: The antimicrobial properties of benzaldehydes make this scaffold a

promising starting point for the development of new antibacterial and antifungal drugs.

Inflammation: Some benzaldehyde-containing compounds have demonstrated anti-

inflammatory activity.

Safety and Handling
As a professional in a research environment, it is imperative to handle all chemicals with

appropriate safety precautions.

Hazard Statements: Based on data for similar compounds, 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde is expected to be an eye irritant.

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Handle the compound in a well-ventilated fume hood.

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, rinse immediately with plenty of water.

Conclusion
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a readily synthesizable compound with

structural features that suggest its potential as a valuable building block in drug discovery and
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medicinal chemistry. This guide provides a comprehensive overview of its chemical properties,

a reliable synthesis protocol, and a rationale for its potential biological applications. Further

research is warranted to explore the full therapeutic potential of this and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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